2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol
Description
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol (CAS 71468-02-5) is a benzimidazole derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol. Its structure comprises a benzimidazole core substituted with a hydroxyl (-OH) group at the 1-position, a methyl (-CH₃) group at the 5-position, and an ethoxy (-OCH₂CH₃) group at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazole scaffolds, which are known for their roles as enzyme inhibitors, antimicrobial agents, and DNA-binding molecules .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-ethoxy-1-hydroxy-5-methylbenzimidazole |
InChI |
InChI=1S/C10H12N2O2/c1-3-14-10-11-8-6-7(2)4-5-9(8)12(10)13/h4-6,13H,3H2,1-2H3 |
InChI Key |
XGJKUWVHEBLFII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(N1O)C=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of 2-ethoxybenzaldehyde with 4-methyl-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the benzimidazole ring.
Scientific Research Applications
Antihistamine Activity
Recent developments in benzimidazole derivatives have highlighted the potential of compounds like 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol as antihistamine agents. These compounds exhibit selective antagonism at the histamine H1 receptor, making them useful for treating allergic conditions such as:
- Allergic rhinitis
- Conjunctivitis
- Dermatitis
- Urticaria
- Asthma
The synthesis and characterization of these compounds have shown promising results in preclinical studies, indicating their effectiveness without significant central nervous system or cardiovascular side effects .
Anticancer Properties
The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure, including this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- MDA-MB-231 Cell Line : This breast cancer cell line has been targeted using benzimidazole derivatives that inhibit DNA synthesis by interacting with the DNA minor groove. The derivatives have shown IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 17 ± 3 | Topoisomerase I inhibition |
| Compound 2 | HeLa | 0.07 | Apoptosis induction |
| Compound 3 | A549 | 0.05 | Cell cycle arrest |
The mechanisms of action often involve the inhibition of key enzymes such as topoisomerases, leading to disruption in DNA replication and ultimately inducing apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been explored, with studies demonstrating activity against a range of bacteria and fungi. The compound's structure allows it to penetrate lipid membranes effectively, enhancing its efficacy against microbial infections.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Streptococcus faecalis | 8 |
| Compound C | Candida albicans | 64 |
These findings suggest that compounds like this compound could serve as viable alternatives to existing antimicrobial agents, particularly in treating infections caused by resistant strains .
Case Study 1: Antihistamine Efficacy
A study focused on the synthesis of new benzimidazole derivatives revealed that specific modifications to the benzimidazole structure enhanced antihistaminic activity while minimizing side effects associated with traditional antihistamines. This research supports the potential for developing safer allergy medications based on this compound .
Case Study 2: Cancer Therapeutics
In vitro studies on various cancer cell lines demonstrated that certain derivatives exhibited remarkable cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest. The research indicated that these compounds could be developed into effective anticancer drugs due to their selective action on cancer cells without affecting normal cells significantly .
Case Study 3: Antimicrobial Applications
Research investigating the antimicrobial properties of benzimidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. These findings highlight the potential for these compounds to be used in developing new antimicrobial therapies, especially in light of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The ethoxy group in this compound may enhance metabolic stability compared to methoxy analogs due to reduced oxidative susceptibility .
- Fluorinated derivatives like TFBZ demonstrate significantly enhanced antimicrobial potency, attributed to electron-withdrawing trifluoromethyl groups improving target binding and membrane penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely follows established benzimidazole cyclization methods (e.g., condensation of o-phenylenediamine derivatives with aldehydes), similar to routes used for 5-methyl-1H-benzo[d]imidazole .
- In contrast, TFBZ requires specialized fluorination steps, resulting in lower yields (74%) but high bioactivity .
Hydroxyl-containing analogs (e.g., 2-Methyl-1H-benzo[d]imidazol-5-ol) may exhibit antioxidant or metal-chelating properties, expanding therapeutic applications .
Biological Activity
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on various studies.
Chemical Structure and Properties
This compound features a benzimidazole framework characterized by a fused benzene and imidazole ring. The presence of ethoxy and methyl substituents at the 2 and 5 positions, respectively, enhances its chemical stability and biological activity compared to related compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to bind to enzymes or receptors, inhibiting their activity, which can lead to various biological effects:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties.
- Antimicrobial Effects : Studies indicate that it exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections.
Biological Activities
The compound has been evaluated for several biological activities, as summarized in the following table:
Anticancer Properties
In vitro studies have shown that this compound can significantly reduce the viability of cancer cells. For example, it was reported that the compound can induce apoptosis in specific cancer cell lines through the inhibition of key signaling pathways involved in cell survival .
Antimicrobial Activity
Research demonstrated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Analgesic Effects
In animal models, this compound has shown significant analgesic effects comparable to established analgesics. In particular, studies indicated that it could alleviate pain without causing tolerance over extended use periods .
Comparative Analysis with Similar Compounds
The unique structure of this compound can be contrasted with other benzimidazole derivatives:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 2-Ethoxy-1H-benzo[d]imidazol-1-ol | Lacks the methyl group at the 5-position | May exhibit different biological activity |
| 5-Methyl-1H-benzo[d]imidazol-1-ol | Lacks the ethoxy group at the 2-position | Different chemical properties |
| 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol | Contains a methoxy group instead of ethoxy | Influences reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
